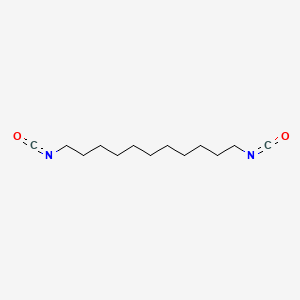

Undecane-1,11-diyl diisocyanate

Description

Significance in Contemporary Polymer Science

The significance of Undecane-1,11-diyl diisocyanate in modern polymer science lies in its potential to create polymers with tailored properties. The long aliphatic chain can lead to polymers with lower glass transition temperatures and increased elasticity, making them suitable for applications requiring flexibility and toughness. Furthermore, as the demand for bio-based and sustainable polymers grows, long-chain aliphatic diisocyanates derived from renewable resources are gaining attention. While the direct bio-based origin of commercial this compound is not always specified, its precursor, undecane-1,11-diol, can potentially be derived from natural sources. nih.gov

The use of such long-chain diisocyanates allows for the fine-tuning of polymer properties by adjusting the length of the aliphatic segment. This can influence characteristics like crystallinity, mechanical strength, and degradation kinetics in biodegradable polymers. Research in this area is driven by the need for advanced materials in fields such as elastomers, coatings, adhesives, and biomedical devices.

Historical Context of Diisocyanate Chemistry for Polymeric Systems

The history of diisocyanate chemistry is foundational to the development of a vast array of polymeric materials. The initial discovery of the synthesis of isocyanates dates back to the mid-19th century. However, it was the pioneering work of Otto Bayer and his team in 1937 that unlocked the potential of diisocyanates for polymer synthesis through the development of the diisocyanate polyaddition process, leading to the creation of polyurethanes. researchgate.net

Initially, research and commercial production focused heavily on aromatic diisocyanates due to their high reactivity and the resulting rigidity and strength they imparted to polymers. Over time, the limitations of aromatic diisocyanates, such as their susceptibility to UV degradation and yellowing, led to the exploration of aliphatic diisocyanates. These were found to offer superior weatherability and color stability, expanding the applications of polyurethanes and other isocyanate-based polymers to outdoor and high-performance coatings. The development of long-chain aliphatic diisocyanates like this compound represents a further refinement in this field, aiming to achieve specific performance characteristics not attainable with shorter-chain counterparts.

Scope and Research Objectives Pertaining to this compound

Current and future research on this compound is focused on several key objectives. A primary goal is to fully characterize the structure-property relationships of polymers synthesized using this monomer. This includes investigating how the long aliphatic chain influences the thermal, mechanical, and morphological properties of polyurethanes and polyimides.

Another significant research avenue is the exploration of its use in the creation of bio-based and biodegradable polymers. By combining this compound, potentially from renewable precursors, with bio-based polyols or other monomers, researchers aim to develop more sustainable polymer systems.

Furthermore, the synthesis of polyimides from diisocyanates is an area of active investigation. dtu.dkresearchgate.net This method can offer advantages over traditional routes, and understanding the specific reaction kinetics and resulting properties of polyimides derived from this compound is a key research objective. The goal is to develop high-performance polyimides with enhanced processability or specific functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78980-33-3 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

1,11-diisocyanatoundecane |

InChI |

InChI=1S/C13H22N2O2/c16-12-14-10-8-6-4-2-1-3-5-7-9-11-15-13-17/h1-11H2 |

InChI Key |

IYJMQRLCWBFHJL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCN=C=O)CCCCCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Undecane 1,11 Diyl Diisocyanate

Phosgenation Routes from Undecane-1,11-diamine

The most established industrial method for producing diisocyanates is the reaction of a corresponding diamine with phosgene (B1210022). epa.gov For undecane-1,11-diyl diisocyanate, the key precursor is undecane-1,11-diamine. sigmaaldrich.com This process, while efficient, involves the use of highly toxic phosgene, necessitating stringent safety measures. epa.gov

H₂N-(CH₂)₁₁-NH₂ + 2 COCl₂ → OCN-(CH₂)₁₁-NCO + 4 HCl

The mechanism can be dissected into two main theoretical pathways:

Stepwise Phosgenation: One amine group reacts with phosgene to form a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride (HCl) to yield an isocyanate group. Subsequently, the second amine group undergoes the same reaction sequence.

"Phosgenations First" Mechanism: Both amine groups react with phosgene to form a bis(carbamoyl chloride) intermediate. This intermediate then undergoes thermal decomposition, eliminating two molecules of HCl to form the final diisocyanate.

Theoretical studies on similar diamines suggest that the "phosgenations first" pathway may be energetically more favorable. The reaction is generally carried out in a continuous manner, where the diamine is reacted with an excess of phosgene. epa.gov

Optimizing the phosgenation process is crucial for maximizing the yield and purity of this compound while minimizing operational hazards. Key strategies include:

Solvent Selection: The choice of an inert solvent is critical. It must effectively dissolve the starting diamine and the phosgene while being unreactive to the highly reactive isocyanate product.

Temperature Control: The phosgenation reaction is typically conducted in stages with controlled temperature profiles. The initial reaction of the diamine with phosgene is often carried out at low temperatures, followed by heating to facilitate the conversion of the carbamoyl chloride intermediates to the diisocyanate. epa.gov

Phosgene Stoichiometry: An excess of phosgene is generally used to ensure the complete conversion of the diamine and to minimize the formation of urea-based by-products.

Purification: The crude diisocyanate is purified by distillation to remove the solvent, excess phosgene, and any by-products. For long-chain aliphatic diisocyanates, this purification step is critical to achieving the high purity required for polymerization.

Table 1: General Parameters for Aliphatic Diamine Phosgenation

| Parameter | Condition | Rationale |

| Reactants | Undecane-1,11-diamine, Phosgene | Formation of the target diisocyanate. |

| Solvent | Inert organic solvent (e.g., chlorinated hydrocarbons) | Provides a reaction medium and aids in temperature control. |

| Temperature | Staged; typically low initial temperature, followed by heating | Controls reaction rate and minimizes by-product formation. |

| Pressure | Atmospheric or slightly elevated | Influences reaction kinetics and boiling points. |

| Post-Processing | Distillation | Purification of the final product. |

Several by-products can form during the phosgenation of diamines, reducing the yield and purity of the desired diisocyanate. The primary by-products include:

Urea (B33335) Derivatives: If any water is present, the isocyanate can react with the starting diamine to form polymeric ureas.

Carbamoyl Chlorides: Incomplete conversion of the carbamoyl chloride intermediates will leave them as impurities in the final product.

Amine Hydrochlorides: The reaction of the diamine with the HCl by-product can form amine hydrochlorides, which can precipitate from the reaction mixture.

Mitigation strategies are centered on strict process control. Ensuring the anhydrous nature of the reactants and solvent is paramount to preventing the formation of urea-based by-products. The use of excess phosgene and appropriate temperature control helps to drive the reaction to completion, minimizing the presence of carbamoyl chloride intermediates.

Phosgene-Free Synthetic Approaches for Sustainable Production

The significant hazards associated with phosgene have driven extensive research into alternative, more sustainable methods for diisocyanate synthesis. rsc.orgrsc.org These "green chemistry" approaches aim to replace phosgene with less hazardous reagents and to generate fewer toxic by-products. nih.gov

Several phosgene-free routes are being explored for the synthesis of aliphatic diisocyanates, which could be applicable to this compound.

The Curtius Rearrangement: This is a versatile and widely studied method for converting carboxylic acids into isocyanates. nih.govnih.gov For the synthesis of this compound, the starting material would be the corresponding dicarboxylic acid, undecanedioic acid. The acid is converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to yield the diisocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate in the thermal reaction. wikipedia.org This method is advantageous as it often proceeds under mild conditions and avoids the use of phosgene. nih.govresearchgate.net Researchers have successfully applied this method to produce various aliphatic diisocyanates from bio-based dicarboxylic acids. osti.govresearchgate.net

The Urea Route: This process involves the reaction of a diamine with urea and an alcohol to form a biscarbamate intermediate. This intermediate is then thermally cleaved to produce the diisocyanate and alcohol, which can be recycled. google.com This method avoids phosgene but can lead to the formation of by-products that cause caking and reduce plant availability if not carefully controlled. google.com

Reaction with Diaryl Carbonates: Aliphatic diamines can be reacted with a diaryl carbonate, such as diphenyl carbonate, to form a biscarbamate. This intermediate is then subjected to thermolysis to yield the diisocyanate and a phenol (B47542) by-product. researchgate.netgoogle.com This approach has been shown to produce high yields of aliphatic diisocyanates in a one-pot process. researchgate.net

The principles of green chemistry provide a framework for evaluating the sustainability of different synthetic routes. core.ac.uk

Prevention of Waste: Phosgene-free routes, particularly the Curtius rearrangement, have the potential to generate less waste compared to the phosgenation process, which produces a significant amount of HCl.

Atom Economy: The Curtius rearrangement has a good atom economy, with the main by-product being nitrogen gas. The urea and diaryl carbonate routes also have the potential for high atom economy if the alcohol and phenol by-products are efficiently recycled.

Use of Less Hazardous Chemicals: The primary advantage of these alternative routes is the complete avoidance of the highly toxic and corrosive phosgene. google.com The Curtius rearrangement, however, involves the use of azides, which can be explosive and require careful handling. researchgate.net

Use of Renewable Feedstocks: A significant advantage of the Curtius rearrangement is its compatibility with dicarboxylic acids derived from renewable resources, such as fatty acids. osti.gov This allows for the production of bio-based this compound if undecanedioic acid is sourced from oleic acid, for example.

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Key Reagents | Key By-products | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Phosgenation | Undecane-1,11-diamine, Phosgene | Hydrogen Chloride | High yield and established technology. | Use of highly toxic phosgene, corrosive by-product. |

| Curtius Rearrangement | Undecanedioic acid, Azide source | Nitrogen gas | Avoids phosgene, potential for bio-based feedstock. rsc.orgosti.gov | Use of potentially explosive azides. researchgate.net |

| Urea Route | Undecane-1,11-diamine, Urea, Alcohol | Alcohol (recyclable) | Avoids phosgene. | Potential for by-product caking. google.com |

| Diaryl Carbonate Route | Undecane-1,11-diamine, Diphenyl Carbonate | Phenol (recyclable) | Avoids phosgene, can be a one-pot process. researchgate.net | Requires recycling of phenol by-product. |

Reactivity and Polymerization Kinetics of Undecane 1,11 Diyl Diisocyanate

Isocyanate Group Reactivity and Functionalization

The reactivity of the isocyanate (-NCO) group is central to the formation of polyurethanes. This group's carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by nucleophiles. google.com In the case of undecane-1,11-diyl diisocyanate, the two isocyanate groups are at the termini of a long aliphatic chain, which influences their reactivity compared to more common shorter-chain or aromatic diisocyanates.

Mechanisms of Isocyanate Reactions with Nucleophiles

The primary reaction of isocyanates in polyurethane chemistry is their addition reaction with compounds containing active hydrogen atoms, most notably alcohols (polyols) to form urethane (B1682113) linkages, and amines to form urea (B33335) linkages. The general mechanism involves the nucleophilic attack of the hydroxyl or amine group on the electrophilic carbon of the isocyanate group.

The reaction with an alcohol proceeds as follows:

R-N=C=O + R'-OH → R-NH-CO-OR' (Urethane)

Similarly, the reaction with a primary amine is:

R-N=C=O + R'-NH₂ → R-NH-CO-NHR' (Urea)

For this compound, both terminal isocyanate groups are considered to have equivalent reactivity due to the symmetrical nature of the molecule and the distance between them. However, the reaction of one group can sometimes influence the reactivity of the second, although this effect is less pronounced in long-chain aliphatic diisocyanates compared to their aromatic or asymmetric counterparts. rsc.org The long, flexible undecane (B72203) chain can also facilitate intramolecular hydrogen bonding in the growing polymer, which may affect the reactivity of the remaining isocyanate group. rsc.org

Catalytic Effects on Urethane and Urea Formation

The formation of urethane and urea linkages from this compound can be significantly accelerated through catalysis. The choice of catalyst can also influence the selectivity of the isocyanate reaction, particularly in systems containing multiple different nucleophiles (e.g., primary and secondary hydroxyls, or water).

Common catalysts for polyurethane formation fall into two main categories: tertiary amines and organometallic compounds.

Tertiary Amines: These catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), function as Lewis bases. They are believed to activate the alcohol by forming a hydrogen-bonded complex, making the hydroxyl proton more acidic and the oxygen more nucleophilic.

Organometallic Catalysts: Organotin compounds, like dibutyltin (B87310) dilaurate (DBTDL), are widely used and act as Lewis acids. The proposed mechanism involves the coordination of both the isocyanate and the alcohol to the tin center, bringing them into close proximity and facilitating the reaction.

The effectiveness of these catalysts can be influenced by steric hindrance and the electronic nature of the reactants. For long-chain aliphatic diisocyanates like this compound, the flexibility of the chain likely minimizes steric hindrance at the reactive sites.

| Catalyst Type | General Mechanism | Effect on this compound Reactions |

| Tertiary Amines (e.g., DABCO) | Lewis Base: Activates the hydroxyl group of the polyol. | Efficiently catalyzes the urethane formation. |

| Organometallic (e.g., DBTDL) | Lewis Acid: Coordinates with both isocyanate and polyol. | Provides strong catalytic activity for both urethane and urea formation. |

Polymerization Mechanisms and Control

The synthesis of polyurethanes from this compound proceeds via step-growth polymerization, a process where monomers react to form dimers, then trimers, and so on, until high molecular weight polymers are achieved.

Polyurethane Formation: Step-Growth Polymerization

In a typical polyurethane synthesis, this compound is reacted with a diol (or polyol). Since both monomers are bifunctional, the polymer chain grows in a stepwise manner. A key characteristic of step-growth polymerization is that high molecular weights are only achieved at very high monomer conversions.

The polymerization can be carried out in a one-shot process, where all reactants are mixed together simultaneously, or a prepolymer process. In the prepolymer method, the diisocyanate is first reacted with a portion of the polyol to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a chain extender (a low molecular weight diol or diamine) in a second step. This two-step approach allows for better control over the polymer structure and properties.

Influence of Monomer Purity on Polymerization Efficiency and Molecular Weight

The efficiency of the polymerization and the final molecular weight of the polyurethane are highly dependent on the purity of the monomers. The presence of monofunctional impurities in either the this compound or the polyol will act as chain stoppers, limiting the growth of the polymer chain and thus reducing the final molecular weight.

Water is a particularly critical impurity as it reacts with two isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. This side reaction not only consumes isocyanate groups, altering the stoichiometry, but the generation of CO₂ can also lead to unwanted foaming in the polymer.

| Impurity Type | Effect on Polymerization | Consequence for Final Polymer |

| Monofunctional Alcohols/Amines | Chain termination | Lower molecular weight, reduced mechanical properties |

| Water | Side reactions forming urea and CO₂ | Altered stoichiometry, potential for foaming, changes in polymer properties |

| Other Reactive Species | Uncontrolled cross-linking or side reactions | Gel formation, insoluble materials, unpredictable properties |

Control of Polymer Architecture through Reaction Conditions

The final architecture of polyurethanes derived from this compound can be precisely controlled by manipulating the reaction conditions. Key parameters include the stoichiometry of the reactants, the reaction temperature, and the choice of catalyst.

Stoichiometry (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is a critical factor. An equimolar ratio theoretically leads to the highest molecular weight linear polymer. An excess of diisocyanate will result in an isocyanate-terminated polymer, while an excess of diol will produce a hydroxyl-terminated polymer.

Reaction Temperature: The temperature affects the reaction rate, with higher temperatures generally leading to faster polymerization. However, elevated temperatures can also promote side reactions, such as the formation of allophanate (B1242929) (from the reaction of an isocyanate with a urethane group) or biuret (B89757) (from the reaction of an isocyanate with a urea group), which introduce branching and cross-linking into the polymer structure.

Catalyst Selection: As discussed previously, the catalyst not only affects the rate of the primary urethane reaction but can also influence the extent of side reactions. Some catalysts may preferentially promote the urethane reaction over side reactions at certain temperatures.

The long, flexible aliphatic chain of this compound can lead to enhanced phase separation between the resulting "hard" segments (derived from the diisocyanate and chain extender) and "soft" segments (from the polyol) in the final polyurethane. This is due to the increased flexibility of the aliphatic segments, which can facilitate hydrogen bonding and ordering of the hard domains. researchgate.net This morphological feature, which can be fine-tuned by controlling the reaction conditions, is crucial for determining the mechanical properties of the resulting thermoplastic elastomers. researchgate.net

Advanced Polymerization Techniques

The application of advanced polymerization techniques to this compound is an area with limited specific research. The following sections outline the theoretical basis for its use in bulk polymerization, "click" chemistry, and ring-opening polymerization integration, based on the general reactivity of isocyanates.

Bulk polymerization involves reacting the monomers in the absence of a solvent. For this compound, this would typically involve its reaction with a diol or polyol to form a polyurethane. The kinetics of such a reaction would be influenced by several factors including temperature, catalyst, and the structure of the co-monomer.

The reaction between the isocyanate groups (-NCO) of this compound and the hydroxyl groups (-OH) of a polyol is a step-growth polymerization. The rate of this reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, by observing the disappearance of the characteristic NCO peak around 2270 cm⁻¹, or by titration methods.

Generally, the uncatalyzed reaction is considered to follow second-order kinetics. The rate of polymerization can be significantly enhanced by the use of catalysts, such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL). In the presence of a catalyst, the reaction kinetics can become more complex.

A critical aspect of polyurethane polymerization kinetics is the potential for an auto-catalytic effect, where the urethane groups formed during the reaction can themselves catalyze the isocyanate-hydroxyl reaction. This can lead to an increase in the reaction rate as the polymerization progresses.

Hypothetical Kinetic Data for Uncatalyzed Bulk Polymerization

Without specific experimental data for this compound, a hypothetical data table is presented below to illustrate the expected trend in a second-order reaction. This table shows the theoretical change in isocyanate concentration over time.

| Time (minutes) | [NCO] (mol/L) | Conversion (%) |

| 0 | 1.00 | 0 |

| 30 | 0.50 | 50 |

| 60 | 0.33 | 67 |

| 120 | 0.20 | 80 |

| 240 | 0.11 | 89 |

This table is illustrative and not based on experimental results for this compound.

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound to participate in "click" chemistry, it would first need to be derivatized to contain a functional group amenable to these reactions, such as an azide (B81097) or an alkyne.

For instance, this compound could be reacted with a molecule containing both a hydroxyl group and a terminal alkyne. This would result in a di-alkyne functionalized urethane monomer. This new monomer could then undergo a CuAAC reaction with a di-azide functionalized molecule to form a polymer.

Another "click" reaction relevant to isocyanates is the thiol-ene reaction. While the isocyanate group itself does not directly participate in the most common forms of this reaction, derivatives of this compound could be synthesized to incorporate alkene or thiol functionalities.

The kinetics of these "click" reactions are typically very fast and often follow second-order rate laws. The high efficiency and orthogonality of these reactions allow for the synthesis of well-defined polymer architectures. However, no specific studies detailing the synthesis and "click" reaction kinetics of this compound derivatives are currently available.

This compound can be integrated with ring-opening polymerization (ROP) in several ways. One common method is to use a diol as an initiator for the ROP of a cyclic monomer, such as caprolactone (B156226) or lactide. The resulting di-functional polymer, capped with hydroxyl groups, can then be reacted with this compound in a subsequent step to form a block copolymer.

Alternatively, this compound itself could potentially act as a co-initiator or be used to link polymer chains created through ROP. For example, living ROP techniques could be employed to create polymer chains with reactive end groups that can then be chain-extended using the diisocyanate.

Spectroscopic and Computational Characterization of Undecane 1,11 Diyl Diisocyanate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of Undecane-1,11-diyl diisocyanate, offering non-destructive analysis of its chemical structure. Each technique provides unique insights, which, when combined, allow for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.

¹H NMR: In a typical ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the electron-withdrawing isocyanate group (α-protons) are expected to be the most deshielded. openstax.org These protons would appear as a triplet at approximately 3.3-3.5 ppm. The protons on the subsequent carbon (β-protons) would resonate further upfield, around 1.5-1.7 ppm, while the bulk of the methylene (B1212753) protons in the central part of the long alkyl chain would produce a large, overlapping signal in the 1.2-1.4 ppm region. openstax.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The carbon atom of the isocyanate group (-NCO) is highly deshielded and typically appears in the 120-125 ppm range. The carbon atom directly bonded to the isocyanate group (Cα) would resonate around 40-45 ppm. libretexts.org The remaining methylene carbons of the undecane (B72203) backbone would appear in the 25-35 ppm range, with slight variations depending on their distance from the terminal functional groups. libretexts.orgyoutube.com

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for definitive assignments. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. HMBC spectroscopy would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the α-protons and the isocyanate carbon, confirming the connectivity of the functional group to the alkyl chain.

Table 1: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂-NCO | ¹H NMR | 3.3 - 3.5 | Triplet, deshielded by adjacent NCO group |

| -CH₂-CH₂-NCO | ¹H NMR | 1.5 - 1.7 | Multiplet |

| -(CH₂)₇- | ¹H NMR | 1.2 - 1.4 | Broad, overlapping multiplet for central chain |

| -N=C=O | ¹³C NMR | 120 - 125 | Carbonyl carbon of the isocyanate group |

| -CH₂-NCO | ¹³C NMR | 40 - 45 | Deshielded by nitrogen |

| -CH₂-CH₂-NCO | ¹³C NMR | ~30 | |

| -(CH₂)₇- | ¹³C NMR | 25 - 30 | Multiple overlapping signals |

Fourier-Transform Infrared (FTIR) spectroscopy is exceptionally effective for identifying the key functional groups in this compound, particularly the highly characteristic isocyanate group. The most prominent feature in its FTIR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) moiety. This peak is typically observed in a relatively clear region of the spectrum, between 2240 and 2280 cm⁻¹. spectroscopyonline.comspecac.comazom.com Its high intensity is due to the large change in dipole moment associated with this vibration.

Other significant signals include the C-H stretching vibrations of the aliphatic methylene (-CH₂-) groups in the undecane chain, which appear in the region of 2850-2960 cm⁻¹. researchgate.net Bending vibrations for these CH₂ groups are also expected at approximately 1465 cm⁻¹. The absence of a broad absorption band in the 3200-3500 cm⁻¹ region would confirm the absence of N-H or O-H groups, indicating the purity of the diisocyanate and the absence of hydrolysis or alcohol-based side products. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | -N=C=O | 2240 - 2280 | Strong, Sharp |

| Symmetric/Asymmetric Stretch | C-H (in -CH₂-) | 2850 - 2960 | Medium to Strong |

| Scissoring/Bending | C-H (in -CH₂-) | ~1465 | Medium |

This compound, as a saturated aliphatic compound, does not possess extensive chromophores that absorb strongly in the ultraviolet-visible (UV-Vis) range. The primary electronic transitions available are the n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the isocyanate group and the σ → σ* transitions of the alkyl backbone.

The n → π* transitions of the isocyanate group are typically weak and occur in the far-UV region, often below the 220 nm cutoff of common solvents. The high-energy σ → σ* transitions of the C-C and C-H bonds of the undecane chain also occur at very short wavelengths, well below 200 nm. Consequently, a UV-Vis spectrum of a pure sample in a suitable solvent like hexane (B92381) would likely show only end absorption, without distinct peaks in the standard 200-800 nm range. This lack of significant absorption makes UV-Vis spectroscopy less useful for routine characterization compared to NMR or FTIR, but it confirms the absence of aromatic impurities or conjugated systems.

Mass spectrometry (MS) provides critical information on the molecular weight and structural integrity of this compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak [M]⁺ or a protonated/sodiated adduct ([M+H]⁺, [M+Na]⁺) would be observed, confirming the molecular weight of 238.33 g/mol . nih.gov

Under higher energy electron ionization (EI), the molecule would undergo characteristic fragmentation. The long aliphatic chain is susceptible to cleavage, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive -CH₂- groups. libretexts.org A key fragmentation pathway for aliphatic isocyanates is the α-cleavage, breaking the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the formation of stable, resonance-stabilized fragments. Another common fragmentation would be cleavage at the C-N bond, leading to the loss of the isocyanate group or related fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 238 | [C₁₃H₂₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 196 | [M - NCO]⁺ | Loss of one isocyanate group |

| Various | [CₙH₂ₙ₋₁NCO]⁺ | Cleavage along the alkyl chain |

| Various | [CₙH₂ₙ]⁺ | Cleavage along the alkyl chain with charge retention on hydrocarbon |

Theoretical and Computational Chemistry Studies

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful complement to experimental spectroscopic data. They allow for the prediction of molecular properties and provide a deeper understanding of the relationships between structure and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. stackexchange.comarxiv.org For this compound, DFT calculations are employed to determine the most stable three-dimensional conformation (geometry optimization). This process systematically adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface. researchgate.net Due to the flexibility of the eleven-carbon chain, multiple local energy minima may exist, corresponding to different conformers (e.g., all-trans vs. gauche arrangements).

Once the optimized geometry is obtained, the same DFT methods can be used to calculate the molecule's vibrational frequencies. google.com The resulting theoretical vibrational spectrum can be directly compared with the experimental FTIR spectrum. This comparison helps to assign the observed absorption bands to specific molecular motions (e.g., assigning the 2270 cm⁻¹ band to the N=C=O asymmetric stretch). DFT calculations can also predict NMR chemical shifts, which, when compared to experimental values, can help to resolve ambiguities in spectral assignments and confirm the proposed structure. uminho.pt

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules, such as electronic absorption spectra. researchgate.net This method is an extension of Density Functional Theory (DFT) and is widely employed for its balance of accuracy and computational cost, making it suitable for relatively large molecules. nih.gov

For this compound, the electronic absorption spectrum is expected to be dominated by transitions involving the isocyanate (NCO) functional groups. The long aliphatic chain does not possess chromophores and is therefore not expected to contribute significantly to absorption in the UV-Vis region.

The primary electronic transitions in the NCO group are of the n → π* and π → π* type. The n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the N=C and C=O bonds, are typically lower in energy and appear at longer wavelengths. The π → π* transitions are higher in energy and occur at shorter wavelengths.

A hypothetical TD-DFT calculation for this compound, likely performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the vertical excitation energies and oscillator strengths for these transitions. The results would likely be comparable to those observed for other aliphatic isocyanates.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| n → π | 4.5 - 5.0 | 248 - 275 | Low (< 0.01) |

| π → π | 6.0 - 6.5 | 190 - 207 | High (> 0.1) |

Note: This table presents hypothetical data based on general knowledge of isocyanate electronic structure, as specific literature data for this compound is not available.

The calculated spectrum would show a weak absorption band in the near-UV region corresponding to the n → π* transition and a strong absorption band in the far-UV region corresponding to the π → π* transition. These theoretical predictions can be correlated with experimental UV-Vis spectra to validate the computational model.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

For this compound, the MEP map would clearly show the electronegative character of the oxygen atoms in the isocyanate groups, which would be colored red. These regions are prone to attack by electrophiles. The carbon atoms of the isocyanate groups, bonded to two electronegative atoms (N and O), would exhibit a significant positive potential (blue color), making them the primary sites for nucleophilic attack. The long undecane chain would show a relatively neutral potential, generally colored green.

Atomic charge analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA) within the Natural Bond Orbital (NBO) framework, quantifies the partial charges on each atom. This analysis would confirm the qualitative picture provided by the MEP map.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Hypothetical NPA Charge (e) |

| O (in NCO) | -0.5 to -0.7 |

| C (in NCO) | +0.6 to +0.8 |

| N (in NCO) | -0.3 to -0.5 |

| C (alpha to NCO) | +0.1 to +0.2 |

| C (in alkyl chain) | -0.2 to -0.3 |

| H (on alkyl chain) | +0.1 to +0.2 |

Note: This table presents hypothetical data based on general principles of electronegativity and inductive effects, as specific literature data for this compound is not available.

The large positive charge on the isocyanate carbon highlights its high electrophilicity, which is fundamental to its reactivity with nucleophiles like alcohols and amines in polymerization reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acs.orgresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would reveal the nature of the bonds within the isocyanate groups and the aliphatic chain. Key findings would include:

Bonding Orbitals: The analysis would describe the σ and π bonds in the N=C=O fragments. It would also detail the C-C and C-H σ bonds of the undecane backbone.

Lone Pairs: The oxygen and nitrogen atoms of the isocyanate groups possess lone pairs of electrons, which would be identified and characterized by the NBO analysis.

Hyperconjugative Interactions: A crucial aspect of NBO analysis is the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, stabilize the molecule. The stabilization energy, E(2), associated with these interactions can be calculated. For instance, interactions between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the N=C and C=O bonds would be significant.

Table 3: Hypothetical NBO Analysis of Donor-Acceptor Interactions in the Isocyanate Group of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π(N=C) | 15 - 25 |

| LP (N) | π(C=O) | 5 - 15 |

| σ(Cα-Cβ) | σ*(N-Cα) | 1 - 3 |

Note: This table presents hypothetical data based on typical values for similar functional groups, as specific literature data for this compound is not available.

The NBO analysis provides a deeper understanding of the electronic delocalization and the factors contributing to the stability and reactivity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, intermolecular interactions, and the bulk properties of materials.

For this compound, the long, flexible undecane chain allows for a vast number of possible conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most probable conformers in different environments (e.g., in the gas phase or in a solvent). The simulations would likely show that the undecane chain adopts various bent and folded conformations due to thermal motion.

Furthermore, MD simulations can be used to study the intermolecular interactions between multiple this compound molecules. These simulations are particularly important for understanding the liquid state properties and the initial stages of polymerization. The simulations would reveal how the polar isocyanate groups of different molecules interact with each other and how the nonpolar aliphatic chains pack together. This information is crucial for developing accurate force fields for modeling polyurethanes. nih.gov

Table 4: Potential Intermolecular Interactions in a System of this compound Molecules from MD Simulations

| Interaction Type | Description |

| Dipole-Dipole | Between the polar isocyanate groups of adjacent molecules. |

| Van der Waals | Between the nonpolar aliphatic chains. |

Note: This table describes the expected types of interactions. Quantitative data would require specific MD simulation studies.

Quantum Chemical Parameters and Their Correlation with Reactivity

Quantum chemical parameters, derived from DFT calculations, provide quantitative measures of the reactivity of a molecule. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, and chemical hardness.

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, and it is associated with the molecule's ability to accept electrons. For this compound, the HOMO would likely be localized on the isocyanate groups, specifically on the nitrogen and oxygen lone pairs. The LUMO would be a π* orbital of the N=C=O system.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: Parameters like ionization potential (IP ≈ -E_HOMO), electron affinity (EA ≈ -E_LUMO), electronegativity (χ ≈ (IP+EA)/2), and chemical hardness (η ≈ (IP-EA)/2) can be calculated to further quantify the reactivity.

Table 5: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| E_HOMO | -8.0 to -9.0 | Moderate electron-donating ability |

| E_LUMO | -0.5 to -1.5 | Good electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.0 to 8.0 | High stability, but reactive at specific sites |

| Ionization Potential (IP) | 8.0 to 9.0 | |

| Electron Affinity (EA) | 0.5 to 1.5 | |

| Electronegativity (χ) | 4.25 to 5.25 | |

| Chemical Hardness (η) | 3.25 to 4.25 |

Note: This table presents hypothetical data based on calculations for other aliphatic isocyanates, as specific literature data for this compound is not available.

These quantum chemical parameters provide a theoretical framework for understanding and predicting the reactivity of this compound in various chemical reactions, particularly in the context of polyurethane synthesis.

Advanced Material Science Research Incorporating Undecane 1,11 Diyl Diisocyanate

Polyurethane-Based Advanced Materials

The incorporation of undecane-1,11-diyl diisocyanate into polyurethane systems is being investigated for its potential to impart unique characteristics to the final materials. The long aliphatic chain is expected to influence the polymer's flexibility, crystallinity, and phase separation behavior, which are critical determinants of its mechanical and thermal properties.

The synthesis of polyurethanes is a versatile process, typically involving the reaction of a diisocyanate with a polyol. In the context of this compound, the design of functional polyurethane systems involves its reaction with various polyols and chain extenders to create polymers with specific functionalities. The synthesis is generally carried out via step-growth polymerization, which can be a one-step or two-step (prepolymer) process. The choice of synthesis route can influence the polymer's molecular weight, block copolymer structure, and degree of phase separation between the hard and soft segments.

The hard segments, formed by the reaction of the diisocyanate and a chain extender, contribute to the material's strength and thermal stability, while the soft segments, derived from the polyol, provide flexibility and elastomeric properties. The structure of the diisocyanate is a crucial factor in determining the final properties of the polyurethane.

The relationship between the molecular structure and the macroscopic properties of polyurethanes is a key area of research. For polymers derived from this compound, the long, flexible aliphatic chain of the diisocyanate is a primary determinant of these relationships.

Phase Separation: The degree of microphase separation between the hard and soft segments is critical to the performance of polyurethane elastomers. The structure of the diisocyanate plays a significant role in this phenomenon. In segmented polyurethanes with aliphatic hard segments, the polyether soft segment is often immiscible with the hard segment, leading to good phase separation researchgate.net. The long aliphatic chain of this compound is expected to influence this phase separation, potentially leading to more discrete domain structures.

The mechanical properties of polyurethanes, such as tensile strength, elongation at break, and hardness, are directly linked to their molecular architecture. The choice of diisocyanate is a critical factor in tailoring these properties.

Tensile Strength and Elongation: Studies on polyurethanes derived from different diisocyanates have shown that the structure of the hard segment is crucial in determining the mechanical properties nih.gov. For instance, polyurethanes synthesized from symmetrical diisocyanates tend to have higher tensile strengths researchgate.net. While specific data for this compound is limited, research on other aliphatic diisocyanates provides valuable insights. For example, TPUs made from shorter carbon chain diisocyanates like tetramethylene diisocyanate (TMDI) and hexamethylene diisocyanate (HMDI) show higher tensile strength than those from longer chain diisocyanates osti.gov. This is because the shorter chains result in a higher density of physical cross-links due to hydrogen bonding osti.gov. Therefore, it can be inferred that polyurethanes from this compound might exhibit lower tensile strength but potentially higher flexibility and elongation at break compared to those from shorter-chain aliphatic diisocyanates.

Hardness: The hardness of polyurethanes is also influenced by the diisocyanate structure. For example, in a study comparing polyurethanes from different isocyanates, the one based on hexamethylene diisocyanate (HDI) exhibited the highest hardness due to its good flexibility and molecular symmetry, which led to better crystallinity mdpi.com.

| Diisocyanate | Carbon Chain Length | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Tetramethylene Diisocyanate (TMDI) | 4 | 29 | 850 |

| Pentamethylene Diisocyanate (PMDI) | 5 | 22 | 950 |

| Hexamethylene Diisocyanate (HMDI) | 6 | 25 | 900 |

| Heptamethylene Diisocyanate (HepMDI) | 7 | 19 | 1031 |

| Octamethylene Diisocyanate (OMDI) | 8 | 21 | 980 |

This table presents synthesized data based on findings from research on biobased thermoplastic polyurethanes to illustrate the effect of diisocyanate chain length on mechanical properties osti.gov.

Self-Assembly and Supramolecular Architectures

The self-assembly of polymers into well-defined supramolecular structures is a powerful bottom-up approach to creating functional nanomaterials. The molecular structure of this compound, featuring a long hydrophobic aliphatic chain and reactive isocyanate end groups, makes it a valuable component for designing self-assembling polymer systems.

Hydrogen bonding is a primary driving force for the self-assembly of polyurethanes. The urethane (B1682113) linkages (-NH-COO-) formed from the reaction of diisocyanates are capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the C=O group). These interactions are highly directional and play a crucial role in the organization of polymer chains into ordered structures.

In polyurethanes derived from this compound, the interplay between the hydrogen bonding of the urethane groups and the van der Waals interactions of the long aliphatic undecane (B72203) chains governs the self-assembly process. The flexible nature of the undecane segment allows the polymer chains to adopt conformations that maximize hydrogen bonding between the urethane moieties, leading to the formation of physically cross-linked networks and ordered domains. The strength and density of these hydrogen bonds significantly influence the mechanical and thermal properties of the resulting materials.

| Interaction Type | Description | Role in Self-Assembly |

| Hydrogen Bonding | Non-covalent interaction between N-H and C=O groups in urethane linkages. | Directs the assembly of polymer chains into ordered structures and provides physical cross-linking. |

| Van der Waals Forces | Weak intermolecular forces between the aliphatic undecane chains. | Contribute to the packing and stabilization of the self-assembled structures. |

| Hydrophobic Effects | The tendency of the nonpolar undecane chains to aggregate in aqueous environments. | Can drive the formation of micellar or other core-shell structures in amphiphilic block copolymers. |

The creation of helical structures in synthetic polymers is of great interest due to their potential applications in chiral separations, catalysis, and biomimicry. While the flexible aliphatic chain of this compound does not inherently induce chirality, it can be incorporated into polymer backbones with chiral co-monomers to form helical superstructures.

The self-assembly process, driven by factors like hydrogen bonding, can be influenced by the presence of chiral centers in the polymer chain. These chiral units can introduce a preferential twisting direction during the aggregation of polymer chains, leading to the formation of helical ribbons or fibers. The long undecane spacer can provide the necessary flexibility for the polymer backbone to adopt a helical conformation. The pitch and stability of the resulting helices would be dependent on the nature of the chiral units, the strength of the intermolecular interactions, and the length of the aliphatic spacer.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) that are covalently linked. Due to the chemical incompatibility of the different blocks, they often spontaneously self-assemble into ordered nanostructures, a process known as microphase separation. This results in the formation of well-defined domains with morphologies such as lamellae, cylinders, or spheres.

The incorporation of this compound into one of the blocks of a copolymer can significantly influence its microphase separation behavior. A block containing the long, flexible, and nonpolar undecane chains would be immiscible with a more polar or rigid block. This incompatibility drives the segregation of the blocks into distinct domains. The long aliphatic chain of the undecane segment can enhance the degree of microphase separation.

| Parameter | Influence on Microphase Separation |

| Flory-Huggins Interaction Parameter (χ) | A measure of the incompatibility between different polymer blocks. A higher χ, promoted by the nonpolar undecane segment, leads to stronger segregation. |

| Block Length and Composition | Determines the volume fraction of each block, which in turn dictates the resulting morphology (e.g., lamellar, cylindrical, spherical). |

| Chain Flexibility | The flexibility of the undecane-containing block can influence the ease with which polymer chains can arrange into ordered structures. |

Biomedical Polymer Research Utilizing Undecane 1,11 Diyl Diisocyanate

Synthesis of Biodegradable Polyurethane Materials

The synthesis of biodegradable polyurethanes for biomedical applications is a meticulously designed process aimed at creating polymers that can perform a specific function within the body before degrading into non-toxic, biocompatible byproducts that can be safely metabolized or excreted. The choice of monomers is critical to the final properties of the polymer, including its mechanical strength, degradation rate, and biocompatibility. Aliphatic diisocyanates, such as undecane-1,11-diyl diisocyanate, are favored for these applications over their aromatic counterparts due to the lower toxicity of their degradation products.

The general synthesis involves a polyaddition reaction between a diisocyanate, a polyol (acting as the soft segment), and a chain extender (contributing to the hard segment). The reaction is typically carried out in the presence of a catalyst.

Table 1: Representative Components in the Synthesis of Biodegradable Polyurethanes

| Component Type | Example Compound | Role in Polymer Structure |

| Diisocyanate | This compound | Forms the hard segment, influencing mechanical properties. |

| Polyol (Soft Segment) | Poly(ε-caprolactone) (PCL) | Provides flexibility and dictates the primary degradation mechanism. |

| Chain Extender | 1,4-Butanediol (BDO) | Increases the hard segment length and enhances physical properties. |

| Catalyst | Stannous octoate | Facilitates the polymerization reaction. |

Design of Hydrolytically Degradable Polymer Systems

The design of hydrolytically degradable polyurethanes hinges on the incorporation of linkages that are susceptible to cleavage by water. The ester bonds present in polyester polyols, such as poly(ε-caprolactone) (PCL), are the primary sites for hydrolytic degradation. When a diisocyanate like this compound is reacted with a polyester polyol, the resulting polyurethane contains these hydrolytically labile ester groups within its soft segment.

The degradation rate can be tailored by controlling several factors:

Hydrophilicity: Increasing the hydrophilicity of the polymer backbone can enhance water uptake, accelerating hydrolysis. This can be achieved by incorporating hydrophilic segments like polyethylene glycol (PEG).

Crystallinity: A higher degree of crystallinity in the polymer can restrict water penetration, thereby slowing down the degradation process. The long aliphatic chain of this compound could influence the packing and crystallinity of the hard segments.

Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates due to fewer chain ends and a more entangled network.

Incorporation of Acid-Labile Units for Controlled Degradation

To achieve more precise control over the degradation profile, acid-labile units can be incorporated into the polyurethane backbone. These groups are stable at physiological pH (around 7.4) but readily break down in more acidic environments, such as those found in tumors or intracellular compartments like lysosomes. This "triggered degradation" is a highly sought-after feature for targeted drug delivery systems.

While specific research on incorporating acid-labile units with this compound is not available, common strategies in the field include the synthesis of acetal or ortho ester linkages within the polymer chain. These can be introduced through the use of specialized diols or chain extenders during the polymerization process. The presence of these units would allow for a polyurethane that is stable until it reaches a target acidic environment, at which point it would undergo accelerated degradation.

Investigation of Degradation Products and Mechanisms

A critical aspect of developing biodegradable polymers for biomedical use is the thorough investigation of their degradation products and the mechanism by which degradation occurs. For polyurethanes synthesized from aliphatic diisocyanates like this compound and polyester polyols, the primary degradation mechanism is the hydrolysis of the ester bonds in the soft segment and, to a lesser extent, the urethane (B1682113) linkages.

The expected degradation products would be:

The corresponding diamine from the diisocyanate, which for this compound would be 1,11-diaminoundecane. The long aliphatic nature of this diamine suggests it would be less toxic than aromatic diamines.

The original polyol, for instance, caproic acid if PCL is used.

The chain extender, such as 1,4-butanediol.

Carbon dioxide.

The investigation of these products is typically carried out using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) on the degradation media of in vitro studies. Understanding the toxicity of these byproducts is paramount to ensuring the biocompatibility of the material.

Advanced Biocompatible Polymer Systems

Building upon the principles of biodegradable polyurethanes, advanced systems are being developed to meet the complex demands of modern biomedical applications, including tissue engineering and advanced drug delivery. These systems often involve the creation of co-polymers with precisely tailored properties.

Rational Design of Urethane Co-polymers for Biomedical Applications

The rational design of urethane co-polymers involves the strategic selection of different monomers to create a polymer with a specific set of properties. By varying the type and ratio of diisocyanates, polyols, and chain extenders, researchers can fine-tune the mechanical properties, degradation kinetics, and biological interactions of the resulting material.

For instance, a co-polymer could be synthesized using this compound along with another diisocyanate to modulate the stiffness of the hard segment. Similarly, a combination of different polyols, such as PCL and polyethylene glycol (PEG), could be used to create an amphiphilic co-polymer with controlled hydrophilicity and unique self-assembly properties. The long, flexible undecane (B72203) chain of the diisocyanate could impart a degree of elasticity and hydrophobicity to the final co-polymer, which could be advantageous for certain soft tissue engineering applications.

Table 2: Potential Effects of Monomer Selection on Urethane Co-polymer Properties

| Monomer Component | Influence on Co-polymer Properties |

| Diisocyanate Structure | Affects hard segment packing, crystallinity, and mechanical strength. Longer aliphatic chains may increase flexibility. |

| Polyol Composition | Determines the primary degradation mechanism and rate, as well as the hydrophilicity and elasticity of the polymer. |

| Chain Extender Type | Modifies the hard segment length and can introduce specific functionalities or degradation sites. |

Poly(ortho ester urethane) Synthesis and Properties

Poly(ortho ester urethane)s (POEUs) are a class of polymers that combine the tunable mechanical properties of polyurethanes with the acid-sensitive degradation of poly(ortho esters). This results in materials that are particularly well-suited for applications requiring pH-triggered drug release.

The synthesis of a POEU would theoretically involve the reaction of a diisocyanate, such as this compound, with a diol containing an ortho ester linkage. This specialized diol would be pre-synthesized and then incorporated into the polyurethane backbone during the polymerization step. The resulting polymer would have ortho ester linkages that are stable at neutral pH but hydrolyze rapidly in acidic conditions, leading to a swift breakdown of the polymer matrix and release of an encapsulated therapeutic agent. The urethane linkages, formed from the reaction with this compound, would provide the necessary mechanical integrity to the polymer before it reaches its target environment. The specific properties of such a polymer would be highly dependent on the structure of the ortho ester diol and the ratio of the different components in the polymer backbone.

Tailoring Polymer Architecture for Specific Biological Environments

The chemical structure of the diisocyanate is a critical determinant of the final properties of a polyurethane. hep.com.cn The use of a long-chain aliphatic diisocyanate like this compound offers unique opportunities to tailor polymer architecture for specific biological environments. The undecane (C11) chain is expected to impart a significant degree of flexibility and hydrophobicity to the polymer backbone.

In the context of biomedical applications, the degradation products of polyurethanes are a primary concern. Aromatic diisocyanates can degrade into potentially toxic aromatic diamines. nih.gov In contrast, aliphatic diisocyanates, such as this compound, are anticipated to degrade into non-toxic aliphatic diamines, which is a significant advantage for in vivo applications. nih.gov

The length of the aliphatic chain in the diisocyanate influences the physical and mechanical properties of the resulting polyurethane. Longer, more flexible chains, such as the undecane chain, can disrupt the packing of the hard segments of the polyurethane, leading to softer and more elastomeric materials. nih.gov This tailored flexibility is crucial for applications where the polymer must match the mechanical properties of soft tissues. Research on other long-chain aliphatic diisocyanates has shown that variations in chain length allow for the fine-tuning of properties such as tensile strength, modulus, and elongation at break.

The table below illustrates the anticipated influence of incorporating this compound into a polyurethane backbone compared to a shorter-chain aliphatic diisocyanate like Hexamethylene Diisocyanate (HDI).

| Property | Effect of this compound (Anticipated) | Rationale |

| Flexibility | Increased | The long C11 aliphatic chain increases segmental motion. |

| Hydrophobicity | Increased | The long hydrocarbon chain reduces water absorption. |

| Degradation Rate | Potentially Slower | Increased hydrophobicity can reduce the rate of hydrolytic degradation. |

| Hard Segment Packing | Disrupted | The flexible chain hinders the organization of hard segments, leading to softer materials. |

| Biocompatibility of Degradation Products | High | Expected to degrade into non-toxic aliphatic diamines. nih.gov |

Targeted Research Applications in Biomedical Sciences

The unique properties imparted by this compound make it a promising candidate for several targeted research applications in the biomedical sciences, particularly in tissue engineering and controlled drug release.

Polymeric Scaffolds for Tissue Engineering Research

The development of scaffolds that mimic the native extracellular matrix is a central goal of tissue engineering. Polyurethanes synthesized from aliphatic diisocyanates are being extensively investigated for this purpose due to their biocompatibility and tunable properties. mostwiedzy.pl The incorporation of this compound into polyurethane scaffolds could offer several advantages.

The inherent flexibility and elasticity derived from the long aliphatic chain would be beneficial for soft tissue engineering applications, where scaffolds need to withstand mechanical stresses while supporting cell growth. For instance, in cardiac or skin tissue engineering, the scaffold must be able to deform with the surrounding tissue.

Furthermore, the hydrophobicity imparted by the undecane chain can influence cell-material interactions. While excessive hydrophobicity can sometimes hinder initial cell attachment, surface modification techniques can be employed to introduce cell-adhesive moieties. The bulk properties, however, would still be governed by the underlying polymer architecture.

The degradation profile of the scaffold is another critical parameter. The potentially slower degradation rate of polyurethanes based on this compound could be advantageous in applications where long-term structural support is required for tissue regeneration. The degradation rate can be further tailored by the choice of the polyol soft segment.

The following table summarizes the potential properties of a tissue engineering scaffold based on a polyurethane synthesized with this compound.

| Scaffold Property | Anticipated Characteristic | Implication for Tissue Engineering |

| Mechanical Properties | High elasticity and flexibility | Suitable for soft tissue applications (e.g., skin, cardiac muscle). |

| Porosity | Can be controlled through fabrication techniques | Essential for nutrient transport and cell infiltration. |

| Degradation Profile | Slower, controlled degradation | Provides prolonged support for tissue regeneration. |

| Biocompatibility | High | Degradation products are expected to be non-toxic. nih.gov |

Controlled Release Systems in Pharmaceutical Research

Polyurethanes are versatile materials for creating controlled release systems for pharmaceuticals. researchgate.netbohrium.com The properties of the polyurethane matrix, which are influenced by the choice of diisocyanate, can be tailored to control the rate of drug diffusion.

The use of this compound in a polyurethane matrix for drug delivery is expected to create a more hydrophobic environment. This increased hydrophobicity can be utilized to control the release of both hydrophobic and hydrophilic drugs. For hydrophobic drugs, the miscibility with the polymer matrix would be enhanced, potentially leading to a more uniform distribution and sustained release. For hydrophilic drugs, the hydrophobic matrix would act as a more significant barrier to diffusion, allowing for a slower and more controlled release profile.

The degradation of the polymer matrix can also be a mechanism for drug release. As the polyurethane degrades, the encapsulated drug is released. The slower degradation rate anticipated for polyurethanes based on this compound would be beneficial for long-term drug delivery applications.

Research on polyurethanes with varying segmental structures has demonstrated that the interplay between the polymer's hydrophobicity, degradation rate, and drug-polymer interactions governs the release kinetics. hep.com.cn By incorporating this compound, researchers can add another level of control to the design of sophisticated drug delivery systems.

The table below outlines the expected impact of using this compound on the properties of a polyurethane-based controlled release system.

| Release System Parameter | Influence of this compound | Consequence for Drug Delivery |

| Matrix Hydrophobicity | Increased | Slower release of hydrophilic drugs; potentially more uniform release of hydrophobic drugs. |

| Drug Diffusion Rate | Reduced for hydrophilic drugs | Prolonged release profile. |

| Release Mechanism | Diffusion and degradation-controlled | Allows for multi-phasic or long-term release kinetics. |

| Biocompatibility | High | Suitable for implantable drug delivery devices. nih.gov |

Future Research Directions and Emerging Trends

Integration with Smart Materials and Responsive Systems

The inherent flexibility of the undecane (B72203) backbone in Undecane-1,11-diyl diisocyanate is a key feature that researchers are looking to exploit in the development of smart materials and responsive systems. The long aliphatic chain can act as a soft segment or a flexible spacer within the polymer architecture, imparting properties essential for stimuli-responsive applications.

Shape-Memory Polymers (SMPs): The long -(CH₂)₁₁- chain can be used to engineer the soft segment domains in polyurethanes, allowing for the design of polymers with specific glass transition temperatures (Tg). This is critical for creating SMPs that can recover a pre-programmed shape upon exposure to a stimulus like heat. The flexibility of the undecane chain could allow for large deformation strains and high shape-recovery ratios.

Self-Healing Materials: Research is moving towards incorporating dynamic chemical bonds within polyurethane networks. The flexible undecane spacer can provide the necessary chain mobility to facilitate the recombination of these bonds after damage occurs, leading to autonomous healing properties. This mobility is crucial for ensuring that reactive groups can come into proximity and repair the material.

Flexible Electronics and Soft Robotics: The elastomeric properties that can be achieved using long-chain aliphatic diisocyanates are highly desirable for applications requiring materials that are both durable and highly flexible. Polyurethanes synthesized from this compound could serve as flexible substrates, encapsulants for electronic components, or as artificial muscles in soft robotics, where resilience and the ability to withstand repeated mechanical stress are paramount. The use of flexible polyurethane spacers is a growing trend in advanced glazing and electronics, highlighting the potential for this specific diisocyanate. archivemarketresearch.com

Advanced Characterization Techniques for In-Depth Analysis

A thorough understanding of the structure-property relationships in polyurethanes derived from this compound is critical for optimizing their performance. Future research will rely on a suite of advanced characterization techniques to probe these materials from the molecular to the macroscopic level. researchgate.netmdpi.com

These analytical methods will provide a comprehensive picture of how the long aliphatic chain of this compound influences the final properties of the polyurethane material.

| Technique | Purpose of Analysis | Anticipated Insights for this compound-based PUs |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the chemical structure and monitor the polymerization reaction. | Verification of complete reaction by observing the disappearance of the isocyanate (-NCO) peak (~2270 cm⁻¹) and the appearance of urethane (B1682113) linkages. ncat.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural characterization of the polymer backbone. | Elucidation of the precise chemical environment of the atoms within the polymer, confirming the incorporation of the undecane chain. researchgate.net |

| Differential Scanning Calorimetry (DSC) | To investigate thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). govinfo.gov | Understanding the degree of phase separation between hard and soft segments, which is heavily influenced by the flexible undecane chain. researchgate.net |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the material. | Determining the onset of degradation, which is crucial for defining the material's service temperature limits. |

| Dynamic Mechanical Analysis (DMA) | To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature. govinfo.gov | Characterizing the material's mechanical response, including its stiffness, energy dissipation, and key transition temperatures under dynamic load. |

| X-Ray Diffraction (XRD) | To study the crystalline structure and morphology of the polymer. researchgate.net | Evaluating how the long, flexible undecane segment influences the packing of polymer chains and the development of crystalline domains. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and microphase-separated structures. | Directly observing the morphology of hard and soft domains, providing insight into how synthesis conditions affect the material's structure. researchgate.net |

Theoretical Modeling and Predictive Design of Novel Materials

The development of new materials is increasingly being accelerated by computational methods. For polyurethanes based on this compound, theoretical modeling and predictive design are emerging as indispensable tools for understanding material behavior and guiding synthesis efforts.

Atomistic and coarse-grained simulations are powerful methods for investigating how the molecular architecture influences macroscopic properties. researchgate.netnih.gov However, a significant challenge has been the lack of accurate parametrizations for isocyanate molecules in simulation force fields. researchgate.netnih.gov Recent advances are beginning to address this gap, opening the door for more reliable in-silico experiments. researchgate.net

Future research in this area will likely focus on:

Molecular Dynamics (MD) Simulations: To model the self-assembly of hard and soft segments, predicting the resulting morphology and its effect on mechanical properties. This can help researchers understand how the C11 chain's length and flexibility influence microphase separation.

Quantum Mechanical (QM) Calculations: To study the reactivity of the isocyanate groups and the energetics of urethane bond formation, providing fundamental insights into the polymerization process.

Machine Learning (ML) Models: To build predictive models that link monomer structures to final material properties. researchgate.net By training algorithms on existing experimental data, ML can rapidly screen virtual libraries of polyurethanes and identify promising candidates with desired characteristics, such as high tensile strength or specific thermal properties, significantly reducing the need for trial-and-error laboratory work. researchgate.netdntb.gov.ua

Sustainable Chemistry and Bio-based Polymer Development

A major trend in polymer science is the shift towards sustainable feedstocks and green chemistry principles to reduce environmental impact. nih.govacs.org this compound is well-positioned to be a part of this transition.

The key to its sustainability lies in its precursor, 1,11-undecanedioic acid. This long-chain dicarboxylic acid can be produced from renewable biological sources. mdpi.com For example, research has demonstrated pathways to synthesize medium and long-chain dicarboxylic acids from the oxidative cleavage of fatty acids like oleic acid, which is abundant in vegetable oils. mdpi.com This creates a direct link from biomass to the diisocyanate monomer.

This bio-based route offers several advantages in line with the principles of green chemistry: acs.org

Use of Renewable Feedstocks: It reduces the reliance on petrochemicals, which are finite resources. mdpi.com

Potential for Biodegradability: The presence of long aliphatic chains and ester/urethane linkages can, in some formulations, enhance the susceptibility of the final polymer to microbial degradation.

The development of bio-based polyurethanes is a rapidly growing field, with significant research focused on synthesizing both polyols and, to a lesser extent, isocyanates from renewable resources. mdpi.comnih.govacs.org By leveraging a bio-derived version of this compound, researchers can work towards producing fully bio-based polyurethanes, contributing to the development of a circular economy. nih.govrsc.org

Q & A

Q. How should multi-omics approaches be integrated to study the biological interactions of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq of exposed lung cells), proteomics (SILAC labeling to identify protein adducts), and metabolomics (untargeted LC-MS for pathway disruption). Use pathway enrichment analysis (e.g., KEGG) to map mechanisms, and validate findings with CRISPR knockouts of implicated genes (e.g., Nrf2 for oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.